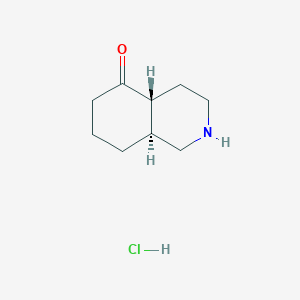

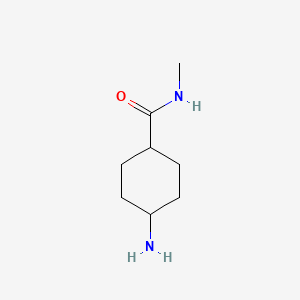

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

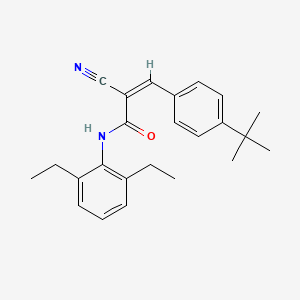

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been shown to be effective in treating pain in animal models. AH-7921 has also been found to have a high affinity for the μ-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl.

Scientific Research Applications

Efficient Synthetic Routes

One study discusses the efficient preparation of substituted tetrahydroquinolines and octahydroacridine derivatives, highlighting a method that could potentially involve compounds similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" as intermediates or targets for synthesis. This research could provide insights into synthetic pathways that enhance the production of complex isoquinoline derivatives (D. Sielemann, R. Keuper, N. Risch, 1999).

Antipsychotic Drug Design

Another pivotal study delineates a dopamine receptor model and its application in the design of a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics. This research elucidates the stereospecific activity of a compound closely related to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride", underlining its potential utility in developing antipsychotic medications with enhanced specificity and efficacy (G. Olson et al., 1981).

Green Chemistry Applications

A study presents a green and simple method for synthesizing 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, using a reaction that might be relevant for derivatives of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride". This showcases the compound's relevance in environmentally friendly synthetic processes (S. A. Abdelmohsen, Y. A. El-Ossaily, 2015).

Metal Ion Binding and Bioavailability

Research into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes offers insights into the bioavailability and toxicity of metal complexes. This could indicate the utility of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" in studies related to metal ion binding and its effects on biological systems (Sibylle Kaiser, B. Escher, 2006).

Anticancer and Antimicrobial Agents

Another area of application is in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as anti-cancer agents, where derivatives similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" could play a critical role in the development of new oncological treatments (Shengjiao Yan et al., 2013).

properties

IUPAC Name |

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJESIBEJMUPH-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNCC[C@H]2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)